molecular formula C17H12N2O6 B11132584 5-(furan-2-yl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(furan-2-yl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11132584
M. Wt: 340.29 g/mol
InChI Key: XOAVDHQXQQJBQY-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including furan, oxazole, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and oxazole intermediates, followed by their coupling and subsequent cyclization to form the pyrrolone ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The furan and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(furan-2-yl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.

Industry

In industry, the compound’s properties are explored for applications in material science, such as the development of new polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and oxazole derivatives, such as:

  • 5-(furan-2-yl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(furan-2-yl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-thione

Uniqueness

The uniqueness of 5-(furan-2-yl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H12N2O6

Molecular Weight

340.29 g/mol

IUPAC Name

3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C17H12N2O6/c1-9-8-12(18-25-9)19-14(10-4-2-6-23-10)13(16(21)17(19)22)15(20)11-5-3-7-24-11/h2-8,14,21H,1H3

InChI Key

XOAVDHQXQQJBQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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